molecular formula C11H6BrNO4 B12097610 7-Bromoquinoline-2,4-dicarboxylic acid

7-Bromoquinoline-2,4-dicarboxylic acid

Cat. No.: B12097610
M. Wt: 296.07 g/mol
InChI Key: UPVJUDJKXQBZEX-UHFFFAOYSA-N
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Description

7-Bromoquinoline-2,4-dicarboxylic acid: is an organic compound with the molecular formula C({11})H({6})BrNO(_{4}). It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid typically involves the bromination of quinoline-2,4-dicarboxylic acid. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromoquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN(_3)) or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K(_2)CO(_3)).

Major Products Formed

Scientific Research Applications

7-Bromoquinoline-2,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-2,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid groups play crucial roles in its binding affinity and reactivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromoquinoline-2,4-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of bromine at the 7-position and carboxylic acid groups at the 2 and 4 positions allows for versatile chemical modifications and potential biological activities that differ from its analogs .

Properties

Molecular Formula

C11H6BrNO4

Molecular Weight

296.07 g/mol

IUPAC Name

7-bromoquinoline-2,4-dicarboxylic acid

InChI

InChI=1S/C11H6BrNO4/c12-5-1-2-6-7(10(14)15)4-9(11(16)17)13-8(6)3-5/h1-4H,(H,14,15)(H,16,17)

InChI Key

UPVJUDJKXQBZEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C=C2C(=O)O)C(=O)O

Origin of Product

United States

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